HFI-142

説明

特性

IUPAC Name |

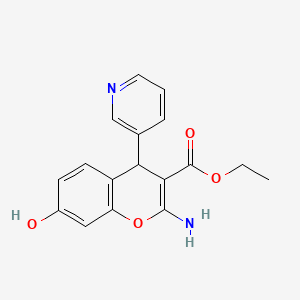

ethyl 2-amino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-2-22-17(21)15-14(10-4-3-7-19-9-10)12-6-5-11(20)8-13(12)23-16(15)18/h3-9,14,20H,2,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPNHSIHFSZJMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HFI-142 mechanism of action

Based on a comprehensive search, there is currently no publicly available scientific literature or data regarding a compound or drug specifically designated as "HFI-142." This suggests that "this compound" may be an internal research code, a compound that has not yet been publicly disclosed, or a designation that is not widely recognized in the scientific community.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the mechanism of action of "this compound" at this time.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use publicly recognized identifiers such as:

-

International Nonproprietary Name (INN): A unique, globally recognized name for a pharmaceutical substance.

-

Chemical Name: The systematic name based on the molecular structure of the compound.

-

CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

-

Company or institutional codenames that have appeared in publications or presentations.

Without a valid, publicly referenced identifier, retrieving the necessary data to fulfill the detailed requirements of this request is not feasible. If "this compound" is a novel or proprietary compound you are working with, the requested information would be found in your internal research and development documentation.

Should a public designation for "this compound" become available, or if you have an alternative name for this compound, please provide it to enable a thorough literature search and the generation of the requested technical guide.

HFI-142: A Technical Overview of a Novel Insulin-Regulated Aminopeptidase (IRAP) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HFI-142 is a small molecule inhibitor targeting insulin-regulated aminopeptidase (IRAP), a zinc-dependent M1 aminopeptidase. As a member of the benzopyran class of inhibitors, this compound has been identified as a valuable tool for investigating the physiological and pathological roles of IRAP. This technical guide provides a comprehensive overview of this compound, its primary target, and the associated signaling pathways. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows to support further research and development in this area.

Introduction to this compound

This compound is a synthetic, non-peptidic small molecule that exhibits inhibitory activity against insulin-regulated aminopeptidase (IRAP), also known as leucyl/cystinyl aminopeptidase (LNPEP) or oxytocinase. It belongs to a series of 2-amino-4H-benzopyran derivatives developed as specific inhibitors of this enzyme. The chemical and physical properties of this compound are summarized in Table 1.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate |

| Molecular Formula | C₁₇H₁₆N₂O₄ |

| Molecular Weight | 312.32 g/mol |

| CAS Number | 332164-34-8 |

| Appearance | Solid powder |

The Primary Target: Insulin-Regulated Aminopeptidase (IRAP)

IRAP is a type II transmembrane glycoprotein with a large extracellular catalytic domain. It is a member of the M1 family of aminopeptidases, which are characterized by a conserved zinc-binding motif. IRAP is expressed in various tissues, with high levels found in insulin-responsive tissues such as adipose tissue and skeletal muscle, as well as in the brain, particularly in the hippocampus and cortex.

The physiological roles of IRAP are multifaceted and include:

-

Regulation of Peptide Hormones: IRAP is known to cleave the N-terminal amino acids from several peptide hormones, including oxytocin, vasopressin, and angiotensin III, thereby modulating their activity.

-

Glucose Metabolism: In response to insulin, IRAP translocates from intracellular vesicles to the plasma membrane in adipocytes and muscle cells, a process shared with the glucose transporter GLUT4. This co-translocation suggests a role for IRAP in regulating glucose uptake.

-

Cognitive Function: The inhibition of IRAP has been shown to enhance learning and memory in animal models. This is thought to be mediated by the protection of memory-enhancing neuropeptides from degradation in the brain.[1][2][3]

Quantitative Data for this compound

The primary reported quantitative measure of this compound's potency is its inhibition constant (Ki) against its target, IRAP.

Table 2: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Reference |

| Ki | Insulin-Regulated Aminopeptidase (IRAP) | 2.01 μM | Albiston AL, et al. Mol Pharmacol. 2010 |

Experimental Protocols

IRAP Inhibition Assay (Determination of Ki)

The following is a generalized protocol for determining the inhibitory constant (Ki) of this compound against IRAP, based on commonly used fluorescence-based enzymatic assays in the field.

Materials:

-

Recombinant human IRAP enzyme

-

Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 µM ZnCl₂)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Enzyme Preparation: Dilute the recombinant IRAP enzyme to the desired working concentration in pre-chilled assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in assay buffer to achieve the final desired concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Assay Setup:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.

-

Add the diluted IRAP enzyme to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (Leu-AMC) to all wells. The final substrate concentration should be at or below its Michaelis-Menten constant (Km) for accurate Ki determination.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the increase in fluorescence intensity over time (kinetic read).

-

-

Data Analysis:

-

Determine the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

-

Plot the reaction velocities against the inhibitor concentrations.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for IRAP.

-

Signaling Pathways and Experimental Workflows

IRAP Signaling in Insulin-Responsive Tissues

In tissues like fat and muscle, insulin binding to its receptor triggers a signaling cascade that leads to the translocation of GLUT4 and IRAP to the cell surface, facilitating glucose uptake.

Caption: Insulin signaling pathway leading to GLUT4/IRAP translocation.

Experimental Workflow for Assessing this compound Activity

A typical workflow to characterize a novel IRAP inhibitor like this compound would involve a series of in vitro and cell-based assays.

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of insulin-regulated aminopeptidase in physiology and disease. Its ability to specifically inhibit IRAP provides a means to investigate the downstream consequences of this inhibition on peptide hormone regulation, glucose metabolism, and cognitive processes. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to explore its therapeutic potential. This guide provides a foundational resource for researchers embarking on such investigations.

References

- 1. Frontiers | The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review [frontiersin.org]

- 2. Frontiers | From Angiotensin IV to Small Peptidemimetics Inhibiting Insulin-Regulated Aminopeptidase [frontiersin.org]

- 3. The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on HFI-142 as an Insulin-Regulated Aminopeptidase Inhibitor

This technical guide provides a comprehensive overview of this compound, a small molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP). It details the molecular mechanisms, experimental evaluation, and therapeutic potential of targeting IRAP, with a specific focus on this compound and related compounds.

Introduction to Insulin-Regulated Aminopeptidase (IRAP)

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or EC 3.4.11.3, is a type II transmembrane zinc-protease belonging to the M1 family of aminopeptidases.[1][2] IRAP was first identified in specialized intracellular vesicles in fat and muscle cells that also contain the glucose transporter GLUT4.[1][2] In response to insulin stimulation, these vesicles, known as GLUT4 Storage Vesicles (GSVs), translocate to the plasma membrane. This process is crucial for facilitating glucose uptake into cells.[1][2]

Beyond its role in glucose metabolism, IRAP is a multifunctional enzyme. It is highly expressed in brain regions associated with cognition and is known to degrade peptide hormones like oxytocin and vasopressin, which are involved in cognitive functions.[1] Additionally, IRAP plays a role in the immune system by participating in the endosomal pathway for antigen cross-presentation by dendritic cells.[1][3] The diverse biological functions of IRAP have made it an attractive therapeutic target for conditions ranging from cognitive disorders to metabolic diseases.[1][4]

This compound and Related Benzopyran Inhibitors

This compound belongs to a class of 2-amino-4H-benzopyran compounds identified through virtual screening against a homology model of IRAP.[1][5] These compounds were among the first non-peptide-based inhibitors of IRAP.[1][2] this compound itself is a potent inhibitor of IRAP's enzymatic activity.[6][7] Research into this class of inhibitors, including the related compound HFI-419, has provided valuable insights into the therapeutic potential of IRAP inhibition.[5][8][9]

Data Presentation: Quantitative Inhibitor Data

The following table summarizes the inhibitory constants for this compound and other relevant benzopyran-based IRAP inhibitors. The inhibition constant (Ki) represents the dissociation constant of the enzyme-inhibitor complex and is a measure of binding affinity, while the IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11]

| Compound | Target | Ki (μM) | IC50 (μM) | Notes |

| This compound | IRAP | 2.01[6][7] | - | A key benzopyran-based IRAP inhibitor. |

| HFI-419 | IRAP | < 1[1] | - | An analog of this compound used in memory and metabolic studies.[2][8] |

| HFI-435 | IRAP | < 1[1] | - | A potent benzopyran analog. |

| HFI-437 | IRAP | < 1[1] | - | A potent benzopyran analog, selective over other aminopeptidases.[1][2] |

Signaling Pathways and Mechanism of Action

IRAP's primary role in metabolism is linked to the trafficking of GLUT4. The inhibition of IRAP's enzymatic activity is being explored for its potential to modulate this and other cellular processes.

Insulin Signaling and GLUT4 Translocation

In muscle and fat cells, insulin is the primary regulator of glucose uptake. This is achieved by mobilizing GLUT4 transporters from intracellular GSVs to the cell surface.

The process unfolds as follows:

-

Insulin Binding: Insulin binds to the insulin receptor (IR) on the cell surface, activating its tyrosine kinase activity.

-

IRS Phosphorylation: The activated IR phosphorylates Insulin Receptor Substrate (IRS) proteins.

-

PI3K Activation: Phosphorylated IRS acts as a docking site for Phosphoinositide 3-kinase (PI3K), which becomes activated.

-

Akt Activation: PI3K generates PIP3, leading to the recruitment and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).

-

AS160 Phosphorylation: A key downstream target of Akt is the GTPase-activating protein (GAP) AS160 (Akt Substrate of 160 kDa).[3] In the basal state, AS160 is active and keeps Rab GTPases in an inactive, GDP-bound state, preventing GSV translocation. Insulin-stimulated Akt phosphorylates and inactivates AS160.[12]

-

GSV Translocation: With AS160 inactivated, Rab proteins are free to promote the trafficking and fusion of GSVs with the plasma membrane.

-

Glucose Uptake: The increased number of GLUT4 transporters at the cell surface facilitates the uptake of glucose from the bloodstream.

IRAP is a major protein component of these GSVs and is thought to play a role in their trafficking, potentially by tethering regulatory proteins like AS160 to the vesicle.[3][13]

Caption: Insulin signaling pathway leading to GLUT4 translocation.

The Role of IRAP Inhibition

The precise role of IRAP's enzymatic activity in glucose metabolism is still under investigation. While IRAP's physical presence in GSVs is linked to their trafficking, it is unclear if its aminopeptidase function directly modulates glucose uptake.[9]

-

Cognitive Enhancement: One hypothesis is that IRAP inhibitors like this compound enhance cognition by preventing the degradation of neuropeptides such as oxytocin or vasopressin in the brain.[1]

-

Metabolic Effects: Some studies suggest IRAP inhibition can improve metabolic parameters. For instance, the inhibitor HFI-419 was shown to improve whole-body glucose tolerance and reduce inflammation markers in obese Zucker rats.[8] However, other research found that HFI-419 did not alter glucose uptake in either cell culture models or in normal and diabetic rats, suggesting the aminopeptidase activity may not be directly involved in glucose handling.[9]

Experimental Protocols

The discovery and characterization of IRAP inhibitors like this compound involve a series of biochemical and cell-based assays.

IRAP Inhibition Assay (Enzymatic Activity)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAP.

-

Enzyme and Substrate: Recombinant human IRAP is used as the enzyme source. A synthetic fluorogenic or colorimetric substrate (e.g., L-Leucine-7-amido-4-methylcoumarin) is used, which releases a detectable signal upon cleavage by IRAP.

-

Assay Procedure:

-

IRAP enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) in an assay buffer (e.g., Tris-HCl).

-

The enzymatic reaction is initiated by adding the substrate.

-

The reaction is incubated at a controlled temperature (e.g., 37°C).

-

The fluorescence or absorbance is measured over time using a plate reader.

-

-

Data Analysis: The rate of reaction is calculated from the signal change over time. The percentage of inhibition is determined relative to a control reaction without the inhibitor. IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.[14][15]

Cell-Based Glucose Uptake Assay

This assay measures the effect of IRAP inhibition on glucose transport into insulin-sensitive cells (e.g., 3T3-L1 adipocytes or L6 myotubes).

-

Cell Culture: Cells are cultured and differentiated into adipocytes or myotubes, which express endogenous GLUT4 and IRAP.

-

Assay Procedure:

-

Differentiated cells are serum-starved to establish a basal state.

-

Cells are pre-treated with the IRAP inhibitor (e.g., this compound) or a vehicle control for a specified period.

-

Cells are then stimulated with insulin (or left in a basal state).

-

Glucose uptake is initiated by adding a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose) or a fluorescent analog (e.g., 2-NBDG).[16][17][18]

-

After a short incubation, the uptake is stopped by washing the cells with ice-cold buffer.

-

-

Data Analysis: Cells are lysed, and the amount of internalized glucose analog is quantified using scintillation counting (for radiolabels) or fluorescence measurement.[17] The results are normalized to total protein content.

Caption: Workflow for IRAP inhibitor discovery and validation.

Conclusion and Future Directions

This compound is a valuable chemical tool for probing the function of Insulin-Regulated Aminopeptidase. The benzopyran scaffold it belongs to represents one of the first successful non-peptidic inhibitor classes for IRAP.[1] While the role of IRAP's enzymatic activity in direct glucose handling remains a subject of debate, its inhibition has shown promise in preclinical models for improving cognitive function and, in some contexts, metabolic health.[8][19]

Future research should focus on:

-

Elucidating the Mechanism: Further studies are needed to clarify whether the observed effects of IRAP inhibitors are due to the modulation of peptide hormone levels, direct effects on vesicle trafficking, or other unknown mechanisms.

-

Improving Drug-like Properties: While potent, early IRAP inhibitors have faced challenges with properties like solubility and metabolic stability, highlighting the need for further medicinal chemistry optimization.

-

Clinical Translation: The compelling preclinical data, particularly in the area of cognitive enhancement, warrants further investigation to determine if IRAP inhibition could be a viable therapeutic strategy in humans for conditions like Alzheimer's disease or other neurodegenerative disorders.

References

- 1. The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review [frontiersin.org]

- 3. Frontiers | Is There an Interplay Between the Functional Domains of IRAP? [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural Basis of Inhibition of Human Insulin-Regulated Aminopeptidase (IRAP) by Benzopyran-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lifetechindia.com [lifetechindia.com]

- 8. Insulin-Regulated Aminopeptidase Inhibition Ameliorates Metabolism in Obese Zucker Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.monash.edu [research.monash.edu]

- 10. courses.edx.org [courses.edx.org]

- 11. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]

- 12. Loss of HIF-1α impairs GLUT4 translocation and glucose uptake by the skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insulin-stimulated exocytosis of GLUT4 is enhanced by IRAP and its partner tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Discovery of New Inhibitors of Insulin-Regulated Aminopeptidase by a High-Throughput Screening of 400,000 Drug-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The aromatic amino acid sensor GPR142 controls metabolism through balanced regulation of pancreatic and gut hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 19. Inhibition of IRAP Enhances the Expression of Pro-Cognitive Markers Drebrin and MAP2 in Rat Primary Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HFI-142 in Cognitive Function Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cognitive impairment is a debilitating condition associated with numerous neurological and psychiatric disorders, representing a significant unmet medical need. The discovery of novel therapeutic targets and the development of effective cognitive enhancers are paramount to addressing this challenge. This technical guide focuses on HFI-142, a small-molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), and its emerging role in the field of cognitive function research. This compound and its analogs represent a promising new class of cognitive enhancers with a unique mechanism of action. This document provides an in-depth overview of the preclinical evidence for this compound's pro-cognitive effects, its proposed mechanisms of action, detailed experimental protocols for assessing its efficacy, and a summary of the available quantitative data.

Introduction to this compound

This compound is a non-peptide, small-molecule compound identified as a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), with a Ki of 2.01 μM. Its chemical formula is C17H16N2O4 and its CAS number is 332164-34-8. This compound belongs to a family of benzopyran-based inhibitors that have demonstrated the ability to enhance memory in preclinical models of cognitive function. The therapeutic potential of this compound and other IRAP inhibitors stems from their ability to modulate key neurochemical and metabolic pathways involved in learning and memory.

Mechanism of Action: IRAP Inhibition and Cognitive Enhancement

Insulin-Regulated Aminopeptidase (IRAP) is a transmembrane zinc-metalloprotease that is highly expressed in brain regions critical for cognition, such as the hippocampus and cortex. The cognitive-enhancing effects of this compound are believed to be mediated through the inhibition of IRAP's enzymatic activity, leading to two primary downstream effects:

-

Modulation of Neuropeptide Signaling: IRAP is responsible for the degradation of several neuropeptides known to play a role in cognitive processes, including vasopressin and oxytocin. By inhibiting IRAP, this compound is hypothesized to increase the synaptic availability and prolong the action of these neuropeptides, thereby enhancing synaptic plasticity and memory consolidation.

-

Enhancement of Neuronal Glucose Uptake: IRAP is co-localized with the GLUT4 glucose transporter in neurons. Inhibition of IRAP has been shown to promote the translocation of GLUT4 to the neuronal membrane, leading to increased glucose uptake. This enhancement of neuronal energy metabolism may support the heightened metabolic demands of cognitive processes like learning and memory formation.

Below is a diagram illustrating the proposed signaling pathway for this compound's cognitive-enhancing effects.

Proposed signaling pathway of this compound.

Preclinical Evidence for Cognitive Enhancement

Preclinical studies in rodent models have provided the primary evidence for the cognitive-enhancing effects of IRAP inhibitors. While specific quantitative data for this compound is not extensively published, studies on the closely related analog, HFI-419, offer valuable insights into the potential efficacy of this class of compounds. The following tables summarize the key findings from these studies.

Table 1: Effect of HFI-419 on Recognition Memory in the Novel Object Recognition (NOR) Task

| Treatment Group | Dose (nmol, i.c.v.) | Discrimination Index* | % Improvement vs. Vehicle |

| Vehicle | - | 0.15 ± 0.05 | - |

| HFI-419 | 0.1 | 0.45 ± 0.08 | 200% |

| HFI-419 | 1.0 | 0.50 ± 0.07 | 233% |

*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Data are presented as mean ± SEM.

Table 2: Effect of HFI-419 on Spatial Working Memory in the Spontaneous Alternation Task

| Treatment Group | Dose (nmol, i.c.v.) | % Spontaneous Alternation | % Improvement vs. Vehicle |

| Vehicle | - | 55 ± 3 | - |

| HFI-419 | 0.1 | 75 ± 4 | 36% |

| HFI-419 | 1.0 | 72 ± 5 | 31% |

Data are presented as mean ± SEM.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of cognitive enhancers. Below are the methodologies for the key behavioral paradigms used to evaluate the efficacy of this compound and its analogs.

Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

5.1.1 Materials

-

Open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material.

-

A set of two identical objects for the familiarization phase.

-

A novel object, distinct from the familiar objects in shape, color, and texture.

-

Video recording and tracking software.

5.1.2 Procedure

-

Habituation Phase:

-

Individually place each animal in the empty open-field arena for 5-10 minutes per day for 2-3 consecutive days prior to the test day. This allows the animal to acclimate to the testing environment.

-

-

Familiarization Phase (Day of Testing):

-

Place two identical objects in opposite corners of the arena.

-

Place the animal in the center of the arena and allow it to freely explore the objects for a 5-10 minute period.

-

Record the time the animal spends exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

-

Return the animal to its home cage.

-

-

Inter-Trial Interval (ITI):

-

A retention interval of 1 to 24 hours is typically used, depending on the aspect of memory being investigated (short-term vs. long-term).

-

-

Test Phase:

-

Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

-

Place the animal back into the arena and allow it to explore for a 5-minute period.

-

Record the time spent exploring the familiar and the novel object.

-

5.1.3 Data Analysis

-

Calculate the Discrimination Index (DI) : DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

-

A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

Experimental workflow for the NOR task.

Spontaneous Alternation Y-Maze Task

This task assesses spatial working memory, which is the ability to remember recently visited locations. The test is based on the natural tendency of rodents to alternate their choice of arms to explore in a maze.

5.2.1 Materials

-

A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) typically made of a dark, non-reflective material.

-

Video recording and tracking software.

5.2.2 Procedure

-

Acclimation:

-

Allow the animals to acclimate to the testing room for at least 30 minutes before the test.

-

-

Test Session:

-

Place the animal at the end of one arm and allow it to freely explore the maze for an 8-minute period.

-

Record the sequence of arm entries. An arm entry is counted when all four paws of the animal are within the arm.

-

5.2.3 Data Analysis

-

An alternation is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).

-

The total number of possible alternations is the total number of arm entries minus 2.

-

Calculate the Percentage of Spontaneous Alternation : % Alternation = (Number of alternations / (Total number of arm entries - 2)) * 100

-

A higher percentage of alternation indicates better spatial working memory.

Experimental workflow for the Y-Maze task.

Conclusion and Future Directions

This compound and the broader class of IRAP inhibitors represent a novel and promising avenue for the development of cognitive-enhancing therapeutics. The preclinical data, primarily from studies of closely related analogs, strongly suggest that IRAP inhibition can improve both recognition and spatial working memory. The dual mechanism of action, involving neuropeptide modulation and enhanced neuronal glucose metabolism, provides a robust rationale for its pro-cognitive effects.

Future research should focus on several key areas:

-

Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are needed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its brain penetrance and target engagement in vivo.

-

Efficacy in Disease Models: The cognitive-enhancing effects of this compound should be evaluated in animal models of neurodegenerative diseases (e.g., Alzheimer's disease) and other conditions associated with cognitive impairment.

-

Safety and Toxicology: Comprehensive safety and toxicology studies are required to determine the therapeutic window and potential adverse effects of this compound.

-

Elucidation of Downstream Signaling: Further investigation is needed to fully elucidate the downstream molecular signaling pathways activated by IRAP inhibition and their relative contributions to cognitive enhancement.

Unraveling the Core Principles of HFI-142 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles of HFI-142, a novel investigational agent in cancer research. The information presented herein is based on the established mechanisms of action of histone deacetylase (HDAC) inhibitors, a promising class of anti-cancer therapeutics. While direct data on this compound is emerging, this document serves as a comprehensive overview of the core scientific concepts, experimental methodologies, and signaling pathways that underpin its therapeutic potential.

Introduction to this compound: A Histone Deacetylase Inhibitor

This compound belongs to the class of compounds known as histone deacetylase inhibitors (HDACi). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] In various cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting uncontrolled cell growth and survival.

This compound, as an HDAC inhibitor, is designed to counteract this process. By inhibiting the activity of HDACs, this compound aims to restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce a range of anti-cancer effects, including cell cycle arrest, differentiation, and apoptosis.[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of histone deacetylase enzymes. This leads to an accumulation of acetylated histones, which in turn results in the relaxation of chromatin and the reactivation of gene transcription. However, the anti-cancer effects of this compound are not limited to histone targets. HDACs can also deacetylate non-histone proteins that are involved in critical cellular processes such as cell proliferation, DNA repair, and cell death.[1] By inhibiting HDACs, this compound can modulate the function of these non-histone proteins, further contributing to its anti-tumor activity.

The downstream effects of HDAC inhibition by this compound include:

-

Induction of Cell Cycle Arrest: this compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1]

-

Promotion of Apoptosis: The compound can trigger programmed cell death in cancer cells, a key mechanism for eliminating malignant cells.[1]

-

Inhibition of Angiogenesis: this compound has been shown to interfere with the formation of new blood vessels that tumors need to grow and spread.[1]

-

Modulation of the Tumor Microenvironment: By altering the expression of various signaling molecules, this compound can impact the complex ecosystem of cells and factors that support tumor growth.[2]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on typical preclinical studies for HDAC inhibitors.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 75 |

| HCT116 | Colon Cancer | 120 |

| A549 | Lung Cancer | 95 |

| Jurkat | T-cell Leukemia | 50 |

| Animal Model | Tumor Type | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Xenograft (MCF-7) | Breast Cancer | 50 | 65 |

| Syngeneic (CT26) | Colon Cancer | 75 | 58 |

Key Signaling Pathways Influenced by this compound

The therapeutic effects of this compound are mediated through its influence on various critical signaling pathways that are often dysregulated in cancer.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[3] this compound can modulate the activity of key components of this pathway, leading to decreased cancer cell survival.

-

Ras/MAPK Pathway: The Ras/MAPK pathway is crucial for transmitting signals from the cell surface to the nucleus, thereby controlling gene expression and cell proliferation.[3] this compound can interfere with this signaling cascade.

-

Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway is implicated in the development and progression of several cancers.[4] this compound may contribute to the downregulation of this pathway.

Below are diagrams illustrating these key signaling pathways and a typical experimental workflow for evaluating this compound.

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.

Caption: A typical preclinical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-cancer activity of agents like this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated histones, p21, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH, β-actin).

Conclusion

This compound, as a representative of the HDAC inhibitor class, holds significant promise as a novel anti-cancer agent. Its multifaceted mechanism of action, which involves the reactivation of tumor suppressor genes and the modulation of key signaling pathways, provides a strong rationale for its continued investigation. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and similar compounds in the fight against cancer. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.

References

HFI-142: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HFI-142, a notable inhibitor of insulin-regulated aminopeptidase (IRAP). This document consolidates its chemical properties, biological activity, and relevant experimental methodologies to support ongoing research and development efforts.

Core Chemical Properties and Data

This compound, with the CAS Number 332164-34-8, is a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP).[1][2][3] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 332164-34-8 | [1][2][3] |

| Molecular Formula | C₁₇H₁₆N₂O₄ | [2] |

| Molecular Weight | 312.32 g/mol | [2] |

| Appearance | White to off-white solid | MedChemExpress |

| Relative Density (Predicted) | 1.334 g/cm³ | [4] |

| Solubility | DMSO: 125 mg/mL (400.23 mM) | [1][5] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | MedChemExpress |

Biological Activity and Mechanism of Action

This compound is recognized as an inhibitor of insulin-regulated aminopeptidase (IRAP), exhibiting a Ki (inhibitor constant) of 2.01 μM.[1][2][5] IRAP, also known as leucyl/cystinyl aminopeptidase (LNPEP), is a transmembrane zinc metalloprotease that plays a crucial role in various physiological processes. In insulin-responsive tissues such as adipose and muscle cells, IRAP is co-localized with the glucose transporter GLUT4 in specialized vesicles. Upon insulin stimulation, both IRAP and GLUT4 translocate to the plasma membrane.

The inhibitory action of this compound on IRAP is of significant interest in neuroscience research, as studies have demonstrated that it can improve memory in animal models.[6]

Insulin-Regulated Aminopeptidase (IRAP) Signaling Pathway

The trafficking of IRAP is intricately linked to the insulin signaling cascade. The diagram below illustrates the key steps in this pathway, leading to the translocation of IRAP-containing vesicles to the cell surface.

Caption: IRAP Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed experimental protocols for the specific determination of this compound's physicochemical properties are not widely published. However, the following sections describe generalized, standard methodologies for key assays relevant to the characterization of this inhibitor.

Determination of Inhibitor Constant (Ki)

The Ki value of 2.01 μM for this compound was determined by Albiston et al. (2010). A general enzymatic assay protocol to determine the Ki of an inhibitor for IRAP is as follows:

Objective: To determine the inhibitor constant (Ki) of this compound for insulin-regulated aminopeptidase (IRAP).

Materials:

-

Recombinant human IRAP enzyme

-

Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

-

This compound

-

Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)

-

96-well microplates (black, for fluorescence assays)

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of IRAP enzyme and the fluorogenic substrate in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Setup: In the wells of a 96-well plate, add the assay buffer, varying concentrations of the substrate, and the serial dilutions of this compound. Include control wells with no inhibitor.

-

Enzyme Reaction Initiation: Initiate the enzymatic reaction by adding the IRAP enzyme to all wells.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specified period.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the cleaved fluorogenic substrate.

-

Data Analysis:

-

Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.

-

Fit the data to the Michaelis-Menten equation to determine Vmax and Km values.

-

Use a suitable model (e.g., Cheng-Prusoff equation) to calculate the Ki value from the IC50 values obtained at different substrate concentrations.

-

The workflow for this experimental protocol is illustrated below.

Caption: Workflow for Ki Determination.

Solubility Assessment

Objective: To determine the solubility of this compound in a given solvent (e.g., DMSO).

Materials:

-

This compound powder

-

Solvent (e.g., DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Equilibration: Tightly cap the vial and agitate it using a vortex mixer and/or ultrasonic bath to facilitate dissolution. Allow the solution to equilibrate for a set period (e.g., 24 hours) at a constant temperature to ensure saturation.

-

Separation of Undissolved Solid: Centrifuge the solution to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully take an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

HPLC Analysis: Inject the diluted sample into the HPLC system.

-

Quantification: Compare the peak area of this compound in the sample to a standard curve of known concentrations to determine its concentration in the saturated solution. This concentration represents the solubility.[1][5]

This in-depth guide provides a foundational understanding of this compound for research and drug development applications. For further details, consulting the primary literature is recommended.

References

HFI-142: A Technical Guide to its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-142 is a notable small molecule inhibitor of the insulin-regulated aminopeptidase (IRAP), an enzyme implicated in cognitive function. Its potential as a therapeutic agent has garnered interest within the research community. This technical guide provides a comprehensive overview of the molecular structure of this compound and a detailed, representative synthesis protocol based on established chemical methodologies for analogous compounds.

Molecular Structure and Properties

This compound, systematically named ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate, possesses a distinct chromene core functionalized with an amino group, a hydroxyl group, and a pyridinyl moiety. The molecular and physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate |

| CAS Number | 332164-34-8 |

| Molecular Formula | C₁₇H₁₆N₂O₄ |

| Molecular Weight | 312.32 g/mol |

| SMILES | CCOC(C1=C(N)OC2=CC(O)=CC=C2C1C3=CN=CC=C3)=O |

Synthesis of this compound

The synthesis of this compound is achieved through a one-pot, three-component reaction, a common and efficient method for the preparation of 2-amino-4H-chromene derivatives. This reaction involves the condensation of an aldehyde, an active methylene compound, and a phenol. In the case of this compound, the reactants are 3-pyridinecarboxaldehyde, ethyl cyanoacetate, and resorcinol. While the specific experimental details for the synthesis of this compound are not publicly available in the cited literature, a representative protocol is provided below based on established procedures for structurally similar compounds.

Proposed Synthesis Pathway

The following diagram illustrates the proposed synthetic route for this compound.

Caption: Proposed one-pot synthesis of this compound.

Experimental Protocol

This protocol is a representative example for the synthesis of 2-amino-4H-chromene derivatives and is adapted for the preparation of this compound.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Resorcinol | 110.11 | 1.0 | 110.1 mg |

| 3-Pyridinecarboxaldehyde | 107.11 | 1.0 | 95.5 µL |

| Ethyl cyanoacetate | 113.12 | 1.0 | 106.6 µL |

| Piperidine (catalyst) | 85.15 | 0.1 | 9.9 µL |

| Ethanol (solvent) | 46.07 | - | 10 mL |

Procedure:

-

To a solution of resorcinol (1.0 mmol) and 3-pyridinecarboxaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl cyanoacetate (1.0 mmol).

-

Add piperidine (0.1 mmol) to the reaction mixture.

-

Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

The crude product can be further purified by recrystallization from ethanol to afford pure this compound.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity. The expected characterization data is outlined below. Note: Specific spectral data for this compound is not available in the reviewed literature.

| Analysis | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons of the chromene and pyridine rings, the amino protons, the hydroxyl proton, and the ethyl ester group. |

| ¹³C NMR | Resonances for all 17 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (e.g., [M+H]⁺ at m/z 313.1). |

| Melting Point | A sharp melting point range, indicating the purity of the compound. |

| Purity (by HPLC) | A high percentage of purity, typically >95%. |

Signaling Pathways and Logical Relationships

This compound is an inhibitor of insulin-regulated aminopeptidase (IRAP). The logical relationship of its mechanism of action is depicted below.

Caption: Mechanism of action of this compound.

Conclusion

This technical guide provides a detailed overview of the molecular structure and a representative synthesis protocol for this compound. The one-pot, three-component synthesis is an efficient method for obtaining this promising IRAP inhibitor. The provided information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to explore the therapeutic potential of this compound and its analogs. Further research to optimize the synthesis and fully characterize the compound is encouraged.

HFI-142: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, mechanism of action, and preclinical development of HFI-142, a selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP). The document provides a comprehensive overview of the scientific journey from initial identification through to its evaluation as a potential cognitive enhancer. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Discovery and Optimization

This compound was identified through a rational drug discovery process that began with the construction of a homology model of the target enzyme, Insulin-Regulated Aminopeptidase (IRAP).[1][2] This model was based on the crystal structure of the related M1 aminopeptidase, leukotriene A4 hydrolase.[1] An in silico screen of a library containing approximately two million compounds against this homology model led to the identification of a promising benzopyran scaffold.[1][2]

Initial hits from the virtual screen underwent a medicinal chemistry optimization campaign to improve potency and selectivity. This effort led to the synthesis of this compound and a series of analogs. Further structure-activity relationship (SAR) studies resulted in the development of even more potent inhibitors, such as HFI-419 and HFI-437, which exhibited nanomolar affinity for IRAP.[2]

Mechanism of Action

This compound acts as a selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc-metalloprotease belonging to the M1 aminopeptidase family.[3] IRAP is known to play a role in various physiological processes, including the regulation of oxytocin and vasopressin levels in the brain, which are peptides involved in cognitive functions.[4] The prevailing hypothesis is that by inhibiting IRAP, this compound prevents the degradation of these neuropeptides, thereby enhancing cognitive processes such as learning and memory.[5] Kinetic studies have suggested that this compound exhibits an uncompetitive mechanism of action. More recent research on the analog HFI-419 has indicated an allosteric mode of inhibition, which may lead to complex interactions with different substrates.[4]

Signaling Pathway

The proposed mechanism of cognitive enhancement by this compound involves the modulation of neuropeptide signaling in the brain. The following diagram illustrates the simplified pathway.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its more potent analog, HFI-419.

| Compound | Target | Ki (μM) | Reference |

| This compound | IRAP | 2.01 | [3] |

| HFI-419 | IRAP | 0.42 | [1] |

| HFI-435 | IRAP | 0.36 | [2] |

| HFI-437 | IRAP | 0.02 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted during the preclinical evaluation of this compound and its analogs.

In Silico Screening for IRAP Inhibitors

The discovery of the this compound scaffold was initiated through a virtual screening campaign. The general workflow for this process is outlined below.

IRAP Enzymatic Inhibition Assay

The inhibitory activity of this compound and its analogs on IRAP was determined using a fluorometric enzymatic assay.

Materials:

-

Recombinant human IRAP enzyme

-

Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4

-

Test compounds (this compound and analogs) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

In a 96-well black microplate, add 50 µL of the diluted test compounds or vehicle control (Assay Buffer with DMSO) to the appropriate wells.

-

Add 25 µL of a solution containing recombinant human IRAP to each well. The final enzyme concentration should be in the linear range of the assay.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the Leu-AMC substrate solution. The final substrate concentration is typically at or near the Km value.

-

Immediately measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~445 nm) at regular intervals (e.g., every minute) for 30-60 minutes using a fluorescence microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Km of the substrate are known.

In Vivo Behavioral Testing for Cognitive Enhancement

The potential of IRAP inhibitors to enhance cognitive function was assessed in rodent models using standardized behavioral tests.

This task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

Apparatus:

-

An open-field arena (e.g., a 50 cm x 50 cm x 50 cm box made of non-porous material).

-

A set of distinct objects that are heavy enough not to be displaced by the animals and are made of non-porous, easily cleanable material.

Procedure:

-

Habituation: For 2-3 days prior to testing, each rat is allowed to freely explore the empty arena for 5-10 minutes per day to acclimate to the environment.

-

Training (Familiarization) Phase: On the test day, two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5 minutes). The time spent actively exploring each object (sniffing, touching with the nose) is recorded.

-

Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).

-

Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).

-

Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the animal remembers the familiar object and prefers to explore the novel one.

This task assesses spatial working memory, which relies on the animal's ability to remember the arms of the maze it has recently visited.

Apparatus:

-

A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) positioned at 120-degree angles from each other.

Procedure:

-

Habituation: The animal is placed at the center of the Y-maze and allowed to freely explore all three arms for a set period (e.g., 8 minutes).

-

Data Recording: The sequence of arm entries is manually or automatically recorded. An arm entry is typically defined as all four paws entering the arm.

-

Data Analysis: An "alternation" is defined as a sequence of entries into three different arms (e.g., ABC, CAB, BCA). The percentage of spontaneous alternation is calculated as: [Number of alternations / (Total number of arm entries - 2)] x 100. A higher percentage of alternation is indicative of better spatial working memory.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for this compound are not extensively reported in the peer-reviewed literature. Studies on the more advanced analog, HFI-419, have indicated challenges with poor aqueous solubility and metabolic stability, which may limit its oral bioavailability and in vivo efficacy. There is no publicly available information on the formal toxicology studies (e.g., acute, sub-chronic, chronic toxicity, genotoxicity) for this compound. This represents a significant data gap in the preclinical development profile of this compound.

Clinical Development

A thorough search of clinical trial registries and scientific literature reveals no evidence of this compound having entered clinical trials. The preclinical data, particularly the promising cognitive-enhancing effects of its analogs, suggest its potential as a therapeutic agent. However, the lack of publicly available pharmacokinetic and toxicology data, along with the known liabilities of the chemical scaffold, may have impeded its progression into human studies.

Conclusion

This compound is a first-generation, in silico-discovered inhibitor of Insulin-Regulated Aminopeptidase. The discovery and optimization of this compound and its analogs have provided valuable insights into the potential of IRAP as a therapeutic target for cognitive disorders. While preclinical studies have demonstrated proof-of-concept for the cognitive-enhancing effects of this class of inhibitors, significant hurdles, particularly concerning their drug-like properties, remain. Further research focusing on improving the pharmacokinetic and safety profiles of IRAP inhibitors is necessary to translate these promising preclinical findings into clinically viable therapeutics.

References

- 1. The Discovery of New Inhibitors of Insulin-Regulated Aminopeptidase by a High-Throughput Screening of 400,000 Drug-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Pathways Modulated by HFI-142

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-142 is a small molecule inhibitor belonging to the benzopyran class of compounds, primarily recognized for its inhibitory activity against insulin-regulated aminopeptidase (IRAP). Emerging research has highlighted its potential to modulate key biological pathways, suggesting therapeutic applications in metabolic disorders and beyond. This technical guide provides a comprehensive overview of the core biological pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Target and Mechanism of Action

This compound is an inhibitor of insulin-regulated aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP)[1][2]. It is a member of the M1 family of zinc-dependent metalloproteases. The primary mechanism of action of this compound involves its binding to the active site of IRAP, thereby preventing the cleavage of its substrates.

Computational docking studies and site-directed mutagenesis experiments have elucidated the structural basis of this inhibition. The benzopyran moiety of this compound is predicted to form a ring stack with the phenylalanine residue at position 544 (Phe544) within the IRAP active site. This interaction is crucial for the binding and inhibitory activity of this class of compounds[3].

Quantitative Data Summary

| Compound | Target Enzyme | Inhibitory Constant (Ki) | Reference |

| This compound | Insulin-Regulated Aminopeptidase (IRAP) | 2.01 µM | [1][2] |

| HFI-419 | Insulin-Regulated Aminopeptidase (IRAP) | 0.48 µM | [4] |

Biological Pathways Modulated by this compound

Based on the known targets of this compound and the downstream effects observed with the closely related inhibitor HFI-419, the following biological pathways are modulated:

Insulin Signaling Pathway

Inhibition of IRAP by the HFI series of compounds has been shown to positively modulate the insulin signaling pathway. Specifically, studies with HFI-419 in obese Zucker rats demonstrated an upregulation of Akt protein expression and an increase in the phosphorylation of AS160 (Akt substrate of 160 kDa) in visceral adipose tissue[5]. This indicates an enhancement of the insulin receptor signaling cascade, which is critical for glucose uptake and metabolism.

The proposed mechanism involves the role of IRAP in the trafficking of GLUT4-containing vesicles. By inhibiting IRAP, this compound may facilitate the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake into cells.

Aminopeptidase N (CD13) Activity

This compound has been reported to inhibit Aminopeptidase N (CD13), a zinc-dependent metalloprotease involved in various physiological processes, including cell migration, angiogenesis, and signal transduction[6][7]. The inhibition of APN by this compound suggests a potential role in modulating these pathways, although the precise downstream consequences of this inhibition by this compound have not been fully elucidated.

Leukotriene A4 Hydrolase Pathway

This compound has been shown to inhibit the biosynthesis of leukotriene A4[6]. This suggests an interaction with Leukotriene A4 hydrolase, a bifunctional zinc metalloenzyme that converts leukotriene A4 to the pro-inflammatory mediator leukotriene B4. By inhibiting this enzyme, this compound could potentially exert anti-inflammatory effects.

Experimental Protocols

Insulin-Regulated Aminopeptidase (IRAP) Inhibition Assay

Objective: To determine the inhibitory potential of this compound on IRAP activity.

Materials:

-

Recombinant human IRAP

-

Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant human IRAP to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Calculate the Ki value using the Cheng-Prusoff equation, with the IC50 value determined from a dose-response curve and the known Km of the substrate.

Aminopeptidase N (APN/CD13) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on APN activity.

Materials:

-

Recombinant human Aminopeptidase N

-

Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound stock solution (in DMSO)

-

96-well clear microplates

-

Spectrophotometer plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant human APN to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value from a dose-response curve.

Leukotriene A4 Hydrolase Inhibition Assay

Objective: To evaluate the effect of this compound on the hydrolase activity of LTA4 Hydrolase.

Materials:

-

Recombinant human Leukotriene A4 Hydrolase (LTA4H)

-

Leukotriene A4 (LTA4) substrate

-

Assay buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

This compound stock solution (in DMSO)

-

Reaction termination solution (e.g., methanol with an internal standard)

-

LC-MS/MS system for quantification of Leukotriene B4 (LTB4)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In microcentrifuge tubes, add a fixed concentration of recombinant human LTA4H.

-

Add the different concentrations of this compound to the respective tubes. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the LTA4 substrate.

-

Incubate at 37°C for a defined period (e.g., 5 minutes).

-

Terminate the reaction by adding the termination solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the amount of LTB4 produced using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition of LTB4 formation for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value from a dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the roles of insulin-regulated aminopeptidase and other related M1 aminopeptidases in various physiological and pathological processes. Its ability to modulate the insulin signaling pathway highlights its potential for further investigation in the context of metabolic diseases. The provided experimental protocols offer a foundation for researchers to further explore the biological activities of this compound and its analogs. Future studies should focus on obtaining more extensive quantitative data on its off-target effects and elucidating the precise downstream consequences of its inhibitory actions to fully understand its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lifetechindia.com [lifetechindia.com]

- 4. IRAP Inhibitors: M1-Aminopeptidase Family Inspiration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. aminopeptidase n inhibitor — TargetMol Chemicals [targetmol.com]

- 7. This compound | Aminopeptidase N Inhibitor | TargetMol [targetmol.com]

HFI-142: A Technical Guide to its Interaction with Insulin-Regulated Aminopeptidase (IRAP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitor HFI-142 and its interaction with Insulin-Regulated Aminopeptidase (IRAP), a key enzyme implicated in cognitive function and glucose metabolism. This document summarizes the binding affinity of this compound, details the experimental protocols for its characterization, and illustrates the associated signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound against IRAP is characterized by its inhibition constant (Ki), a measure of its binding affinity.

| Compound | Target | Ki Value (μM) |

| This compound | Insulin-Regulated Aminopeptidase (IRAP) | 2.01[1][2] |

Experimental Protocols

The determination of the Ki value for this compound inhibition of IRAP typically involves a competitive enzyme inhibition assay utilizing a fluorogenic substrate. The following protocol is a representative method based on established assays for IRAP activity.[2][3][4]

Determination of this compound Ki Value for IRAP

Objective: To determine the inhibition constant (Ki) of this compound for Insulin-Regulated Aminopeptidase (IRAP) through an in vitro enzymatic assay.

Materials:

-

Recombinant human IRAP enzyme

-

This compound inhibitor

-

Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin hydrochloride)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired inhibitor concentrations.

-

Prepare a stock solution of the fluorogenic substrate in an appropriate solvent and dilute to the working concentration in Assay Buffer.

-

Dilute the recombinant IRAP enzyme to the desired concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

A fixed volume of the diluted this compound solution (or vehicle control for uninhibited reactions).

-

A fixed volume of the diluted IRAP enzyme solution.

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to each well.

-

Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation at 380 nm and emission at 460 nm for 7-amido-4-methylcoumarin).

-

Monitor the increase in fluorescence over time, recording data at regular intervals. The rate of increase in fluorescence is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.

-

Plot the reaction rates against the corresponding inhibitor concentrations.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.

-

Signaling Pathways and Experimental Workflows

IRAP's Role in Cognitive Enhancement

Inhibition of IRAP in the brain, particularly in the hippocampus, has been linked to enhanced cognitive function.[1][5] The proposed mechanism involves the increased expression of synaptic plasticity markers, such as drebrin and microtubule-associated protein 2 (MAP2), which are crucial for dendritic spine formation and stability.[5][6]

IRAP and Insulin-Stimulated Glucose Uptake

IRAP is co-localized with the glucose transporter GLUT4 in intracellular vesicles.[1] Upon insulin stimulation, these vesicles translocate to the plasma membrane, leading to increased glucose uptake into the cell. Inhibition of IRAP's enzymatic activity is thought to modulate this process, although the precise mechanism is still under investigation.

Experimental Workflow: Ki Determination

The following diagram outlines the typical workflow for determining the inhibition constant (Ki) of a compound like this compound for IRAP.

References

- 1. Development of cognitive enhancers based on inhibition of insulin-regulated aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. superchemistryclasses.com [superchemistryclasses.com]

- 5. Inhibition of IRAP Enhances the Expression of Pro-Cognitive Markers Drebrin and MAP2 in Rat Primary Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of IRAP Enhances the Expression of Pro-Cognitive Markers Drebrin and MAP2 in Rat Primary Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on HFI-142: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-142 is a small molecule inhibitor primarily targeting Insulin-Regulated Aminopeptidase (IRAP), also known as placental leucine aminopeptidase (PLAP) or oxytocinase. This enzyme is a zinc-dependent metalloprotease belonging to the M1 aminopeptidase family. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications in diverse fields, including cognitive enhancement and oncology. This technical guide provides an in-depth overview of the preliminary in vitro studies on this compound, focusing on its mechanism of action, experimental protocols, and associated signaling pathways.

Core Mechanism of Action

This compound acts as a competitive inhibitor of Insulin-Regulated Aminopeptidase (IRAP), binding to its active site. The inhibitory activity of this compound against IRAP has been quantified with an inhibitory constant (Ki) of 2.01 μM. Beyond its primary target, this compound has also been shown to inhibit other aminopeptidases, such as aminopeptidase N, and to suppress the biosynthesis of leukotriene A4 in red blood cells.

Quantitative Data Summary